Methyl 3-(3,4-dichlorophenyl)acrylate
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Overview
Description
Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol . It is a derivative of acrylate, featuring a methyl ester group and a dichlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets after administration .
Result of Action
The effects would depend on the specific targets of the compound and how it alters their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(3,4-dichlorophenyl)acrylate. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dichlorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)acrylate
- Methyl 3-(2,4-dichlorophenyl)acrylate
- Methyl 3-(3,5-dichlorophenyl)acrylate
Uniqueness
Methyl 3-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds .
Biological Activity
Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound notable for its diverse biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H8Cl2O\ and a molecular weight of approximately 231.08 g/mol. The compound features an acrylate group linked to a methyl group and a dichlorophenyl moiety, with chlorine atoms at the 3 and 4 positions on the phenyl ring. This unique arrangement influences its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including:
- Ovarian cancer
- Lung cancer
- Colorectal cancer
- Melanoma
The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that the compound can inhibit cell proliferation effectively, making it a candidate for anticancer drug development .
The biological effects of this compound are attributed to its interaction with specific cellular pathways:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased apoptosis rates.
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Data Table: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Ovarian Cancer | 15.2 | Induction of apoptosis |
Lung Cancer | 12.5 | Cell cycle arrest |
Colorectal Cancer | 10.8 | Inhibition of proliferation |
Melanoma | 11.0 | Apoptosis induction |
Study on Antiproliferative Effects
In a study published in PubMed, this compound was evaluated for its antiproliferative effects on several cancer cell lines. The results demonstrated that the compound exhibited potent activity with IC50 values significantly lower than those of standard chemotherapeutic agents like colchicine, indicating its potential as a lead compound in anticancer drug development .
Structural Activity Relationship (SAR)
A comparative analysis with similar compounds revealed that the positioning of the chlorine atoms significantly influences biological activity. For instance:
- Methyl 3-(2,4-dichlorophenyl)acrylate showed reduced cytotoxicity compared to this compound.
- Variations in substituents on the phenyl ring affected both potency and mechanism of action.
This suggests that structural modifications can enhance or diminish the biological effects of acrylate compounds .
Applications in Medicine
Given its promising biological activity, this compound is being explored for various applications:
- Anticancer Drug Development : Due to its significant cytotoxic effects against multiple cancer types.
- Biochemical Assays : Investigating enzyme activities and metabolic pathways.
- Polymer Production : As a building block for synthesizing more complex molecules used in pharmaceuticals and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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